molecular formula C16H9BrClNO B1372835 6-Bromo-2-phenylquinoline-4-carbonyl chloride CAS No. 1160253-29-1

6-Bromo-2-phenylquinoline-4-carbonyl chloride

Cat. No.: B1372835
CAS No.: 1160253-29-1
M. Wt: 346.6 g/mol
InChI Key: MWBCYNXSUCEYQY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-2-phenylquinoline-4-carbonyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to facilitate the formation of the carbonyl chloride group .

In industrial settings, the production methods may involve similar steps but are optimized for larger scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

6-Bromo-2-phenylquinoline-4-carbonyl chloride: undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-phenylquinoline-4-carbonyl chloride: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenylquinoline-4-carbonyl chloride involves its interaction with various molecular targets. In proteomics research, it binds to specific proteins, allowing researchers to study protein-protein interactions and identify potential drug targets. The compound’s carbonyl chloride group is highly reactive, enabling it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

6-Bromo-2-phenylquinoline-4-carbonyl chloride: can be compared with other quinoline derivatives, such as:

    2-Phenylquinoline: Lacks the bromine and carbonyl chloride groups, making it less reactive.

    6-Bromoquinoline: Contains the bromine atom but lacks the phenyl and carbonyl chloride groups.

    4-Carbonylquinoline: Contains the carbonyl group but lacks the bromine and phenyl groups.

The uniqueness of This compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and research applications .

Properties

IUPAC Name

6-bromo-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNO/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBCYNXSUCEYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250514
Record name 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160253-29-1
Record name 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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